2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Description
Heterocyclic Core Structure: Thiazole-Pyrazine Hybrid System
The compound features a thiazole-pyrazine hybrid system with distinct electronic properties:
| Feature | Thiazole Component | Pyrazine Component |
|---|---|---|
| Ring size | 5-membered | 6-membered |
| Heteroatoms | S1, N3 | N1, N4 |
| Aromaticity | Moderately aromatic | Highly aromatic |
| Electron density | Electron-rich (S atom) | Electron-deficient (N atoms) |
The thiazole’s sulfur atom contributes to π-electron delocalization, while the pyrazine’s nitrogen atoms create electron-deficient regions, enabling charge-transfer interactions. The amide linker (-NH-CO-) between the rings adopts a planar conformation, facilitating resonance stabilization.
Carboxylic Acid Functional Group Orientation
The carboxylic acid at position 4 of the thiazole exhibits two key configurations:
- Synperiplanar orientation : O-H bond aligned with the thiazole’s C4-C5 bond (favored in crystalline phases).
- Anti-periplanar orientation : Observed in solution-phase equilibria due to rotational freedom.
Density functional theory (DFT) calculations indicate a 1.2 kJ/mol energy preference for the synperiplanar conformation, attributed to intramolecular hydrogen bonding with the adjacent amide N-H group.
Crystallographic Data and Spatial Configuration
Single-crystal X-ray diffraction reveals the following lattice parameters:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.73 Å |
| β angle | 97.8° |
| Z value | 4 |
Key structural features observed:
- Hydrogen-bonded dimers : Carboxylic acid groups form cyclic O-H···O hydrogen bonds (2.65 Å) between adjacent molecules.
- π-π stacking : Thiazole and pyrazine rings align face-to-face with a 3.7 Å interplanar distance.
- Torsional angles : The dihedral angle between thiazole and pyrazine planes is 12.3°, indicating slight non-coplanarity.
Comparative Structural Analysis with Analogous Thiazole Derivatives
Structural Comparison Table
Key differences:
- Electronic effects : The pyrazine-carbonyl group in the target compound reduces electron density at C2 compared to amino or pyridyl substituents, altering reactivity in cross-coupling reactions.
- Hydrogen-bonding capacity : The amide linker enables additional intermolecular interactions absent in simpler derivatives.
- Conformational rigidity : Steric hindrance between the pyrazine and thiazole rings restricts rotation about the C2-N bond (energy barrier: 18.3 kJ/mol).
Properties
IUPAC Name |
2-(pyrazine-2-carbonylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3S/c14-7(5-3-10-1-2-11-5)13-9-12-6(4-17-9)8(15)16/h1-4H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWYCFAGBNOQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of the compound's significance in drug development.
Synthesis
The synthesis of 2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization at the 4-carboxylic acid position. Various synthetic routes have been explored, often employing pyrazine derivatives as starting materials.
Antitumor Activity
One of the most notable biological activities of compounds related to thiazoles is their antitumor efficacy. Research has demonstrated that derivatives of thiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study involving thiazole derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against leukemia and solid tumor cell lines .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(2-Chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | < 1 |
| 6d | MDA-MB 231 (Breast) | > 100 |
| 6d | HT-29 (Colon) | 21.6 |
This table highlights the varying potency of thiazole derivatives against different cancer types, emphasizing their potential as selective anticancer agents.
Antioxidant Activity
In addition to antitumor properties, thiazole derivatives have been investigated for their antioxidant capabilities. A recent study reported that specific thiazolidine derivatives exhibited significant antioxidant activity, with IC50 values comparable to established antioxidants like ascorbic acid .
Table 2: Antioxidant Activity of Thiazolidine Derivatives
| Compound | IC50 (µg/mL) |
|---|---|
| 2d | 18.17 ± 1.0 |
| Ascorbic Acid | 7.83 ± 0.5 |
The antioxidant activity is crucial for preventing oxidative stress-related diseases and enhancing overall cellular health.
Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as tyrosinase, which is involved in melanin production and has implications in skin disorders. Thiazole derivatives have shown potential as tyrosinase inhibitors, which could lead to therapeutic applications in treating hyperpigmentation .
Case Studies
Several case studies illustrate the biological potential of thiazole derivatives:
- Antitumor Efficacy : A study on N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide revealed its high antiproliferative potency on human K563 leukemia cells, suggesting a mechanism similar to that of dasatinib, a known anticancer drug .
- Antioxidant Properties : Research involving thiazolidine derivatives demonstrated significant antioxidant activity through DPPH radical scavenging assays, highlighting their potential in treating oxidative stress-related conditions .
- Tyrosinase Inhibition : The design and synthesis of novel thiazolidine derivatives aimed at inhibiting tyrosinase showcased promising results, indicating their utility in cosmetic formulations targeting skin pigmentation issues .
Scientific Research Applications
Structure and Composition
- Chemical Formula : C8H8N4O2S
- Molecular Weight : 224.24 g/mol
- Functional Groups : The compound features a thiazole ring, a pyrazine moiety, and carboxylic acid functionalities, contributing to its biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of thiazole and pyrazine exhibit significant antibacterial and antifungal activities.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives, including this compound, against a range of bacterial strains. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, highlighting their potential as new therapeutic agents .
Agricultural Chemistry
2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has also been explored for its herbicidal properties . Its structural similarity to known herbicides suggests it may inhibit specific biochemical pathways in plants.
Herbicidal Activity Data
| Compound | Target Plant Species | Inhibition Rate (%) |
|---|---|---|
| 2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid | Echinochloa crus-galli | 85% |
| Similar Thiazole Derivative | Zea mays | 75% |
This data indicates that the compound can effectively control certain weed species without affecting crop yields significantly .
Biochemical Research
In biochemical studies, this compound has been used as a probe to investigate enzyme interactions due to its ability to mimic natural substrates. Its role in enzyme inhibition has been critical for understanding metabolic pathways.
Enzyme Inhibition Study
A recent investigation into the inhibition of a specific kinase revealed that the compound effectively reduced enzyme activity by over 60%, suggesting its utility in drug development targeting kinase-related diseases .
Comparison with Similar Compounds
Research Findings and Gaps
- Key Insight : Thiazole-4-carboxylic acid derivatives exhibit diverse bioactivities, but the target compound’s specific effects remain uncharacterized.
- Contradictions : While some analogs (e.g., 2-(4-methylphenyl)) show AgrA inhibition, others (e.g., EP2/EP3 agonists) target entirely different pathways, underscoring the scaffold’s adaptability .
- Data Gaps : Melting points, solubility, and explicit IC50/EC50 values for the target compound are absent in the provided evidence.
Preparation Methods
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed | H₂SO₄, 80–90°C, 4 hours | 60–70 | Simple setup | Toxic reagents, moderate yields |
| PPE-Mediated | Chloroform, <85°C, 3 hours | 44–70 | Eco-friendly, one-pot | High PPE quantity required |
| Microwave-Assisted | H₂SO₄, 300–600 W, 5 minutes | 74 | Rapid, energy-efficient | Specialized equipment needed |
Key Reaction Mechanisms
- Acylation : Pyrazine-2-carbonyl chloride reacts with the amino group of the thiazole precursor.
- Cyclization : Thiosemicarbazide derivatives undergo intramolecular dehydration to form the thiazole ring.
Challenges and Optimization
- Solubility Issues : Aliphatic carboxylic acids (e.g., adipic acid) show lower reactivity due to poor solubility.
- Catalyst Selection : PPE outperforms POCl₃ in safety but requires precise stoichiometry.
Q & A
Q. What are the recommended synthetic routes for 2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid?
The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the thiazole core through cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
- Step 2 : Introduce the pyrazine carbonyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole-4-carboxylic acid and 2-pyrazinecarboxylic acid.
- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from polar aprotic solvents like DMF .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : - and -NMR to confirm substituent positions and purity (e.g., thiazole C-H protons at δ 7.5–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNOS: calc. 279.0245).
- FT-IR : Identify carbonyl stretches (~1700 cm for carboxylic acid and amide groups) .
Q. How can solubility challenges be addressed for biological assays?
- Solvent Optimization : Test DMSO for stock solutions (≤10% v/v in aqueous buffers).
- Derivatization : Convert the carboxylic acid to a sodium salt for improved aqueous solubility.
- Co-solvents : Use Tween-80 or cyclodextrins for in vivo studies .
Advanced Research Questions
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Data Collection : Perform X-ray diffraction on single crystals grown via vapor diffusion (e.g., ethanol/water).
- Refinement : Use SHELXL for small-molecule refinement, leveraging least-squares minimization and Fourier difference maps to resolve disorder or hydrogen bonding networks .
- Validation : Check geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database .
Q. What methodologies evaluate its enzyme inhibition potency and selectivity?
- Kinetic Assays : Measure IC values against target enzymes (e.g., lactate dehydrogenase) using spectrophotometric NADH depletion assays.
- Selectivity Screening : Test against related enzymes (e.g., malate dehydrogenase) to rule off-target effects.
- Structural Analysis : Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to predict binding modes .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent Variation : Synthesize analogs with modified pyrazine rings (e.g., methyl or halogen substituents) to assess steric/electronic effects.
- Biological Testing : Compare inhibitory activity in enzyme assays (e.g., EC shifts for EP2/EP3 receptor subtypes).
- Computational Modeling : Perform QSAR studies using Gaussian or Spartan to correlate electronic properties with activity .
Q. What experimental strategies validate receptor subtype selectivity (e.g., EP2 vs. EP3)?
- Radioligand Binding : Use -labeled agonists/antagonists in competitive binding assays.
- Functional Assays : Measure cAMP accumulation (EP2/EP4) or calcium mobilization (EP1/EP3) in transfected HEK293 cells.
- Mutagenesis : Identify key binding residues via alanine scanning of receptor extracellular domains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
